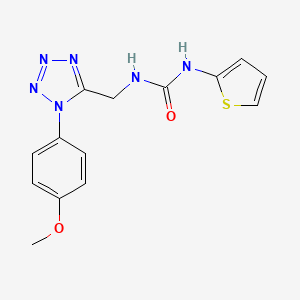

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Description

1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group and a thiophen-2-yl moiety.

Properties

IUPAC Name |

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S/c1-22-11-6-4-10(5-7-11)20-12(17-18-19-20)9-15-14(21)16-13-3-2-8-23-13/h2-8H,9H2,1H3,(H2,15,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUPDMGBNCVVSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound belonging to the class of tetrazole derivatives, which have garnered attention for their diverse biological activities. This compound is characterized by its unique structural features, including a tetrazole ring and a thiophene moiety, which contribute to its potential pharmacological effects.

The molecular formula of this compound is , with a molecular weight of 273.31 g/mol. The compound's structure includes several functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N5O |

| Molecular Weight | 273.31 g/mol |

| LogP | 2.81 |

| Polar Surface Area | 72.51 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

Synthesis

The synthesis of this compound typically involves the formation of the tetrazole ring through the reaction of 4-methoxyphenylhydrazine with sodium azide, followed by alkylation and reaction with isocyanates to form the urea derivative. This multi-step process allows for the introduction of various substituents, enhancing the compound's bioactivity.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Studies have demonstrated that related thiourea derivatives possess cytotoxic effects against several cancer cell lines, including breast, lung, and prostate cancers. The mechanism often involves the inhibition of specific cellular pathways critical for cancer cell proliferation . For example, one study reported that a similar urea derivative exhibited GI50 values ranging from 15.1 to 28.7 μM against various cancer types .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring may mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets, thereby modulating their activity . This interaction can lead to inhibition of enzyme functions or alteration in signaling pathways associated with disease processes.

Case Studies

Case Study 1: Anticancer Activity

In a comparative study, researchers evaluated the anticancer effects of various thiourea derivatives, including those structurally related to our compound. One derivative demonstrated significant selectivity against non-small cell lung cancer with an IC50 value of 0.004 μM, highlighting the potential for developing targeted therapies based on this chemical scaffold .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related tetrazole derivatives, revealing broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the structure could enhance efficacy and reduce resistance development in microbial strains .

Comparison with Similar Compounds

Table 1: Comparison of Urea-Tetrazole Derivatives

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring correlate with higher melting points (e.g., 253–255°C for 2-chlorophenyl ), likely due to enhanced intermolecular interactions. The 4-methoxyphenyl group, being electron-donating, may reduce melting points compared to halogenated analogs.

- Thiophene vs.

- Yield Trends: Chlorophenyl-substituted ureas exhibit higher yields (90% ), possibly due to favorable reaction kinetics, whereas methoxyphenyl analogs (e.g., 5f in ) show moderate yields (55–68%).

Sulfonylated Tetrazole Derivatives

Table 2: Comparison with Sulfonylated Tetrazoles

Key Observations:

- Functional Group Impact: Sulfonylated tetrazoles (e.g., 3ga ) exhibit lower yields (50–68%) compared to urea derivatives, possibly due to the complexity of sulfonation reactions. The sulfonyl group may enhance solubility but reduce thermal stability (e.g., oily vs. crystalline states).

- Methoxyphenyl Role: The 4-methoxyphenyl group in 3ga mirrors the target compound, suggesting shared synthetic intermediates or stabilization effects via resonance.

Thiophene-Containing Analogues

Thiophene moieties are recurrent in bioactive compounds. For example:

- 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) : This compound showed anticancer activity, with the thiophene likely contributing to π-stacking in hydrophobic binding pockets.

- 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazo-triazol-4-yl)ethanone : Demonstrated enhanced planarity and electronic conjugation, critical for bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.